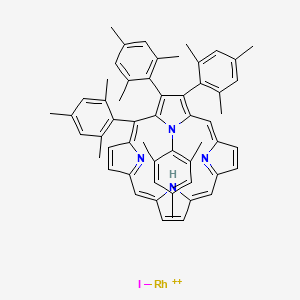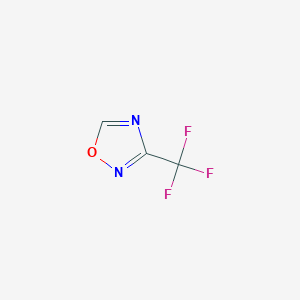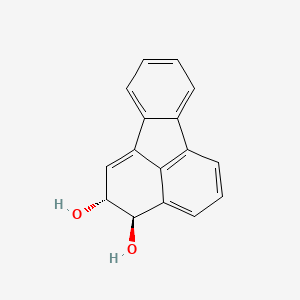
trans-2,3-Dihydroxy-2,3-dihydrofluoranthene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-2,3-Dihydroxy-2,3-dihydrofluoranthene: is a polycyclic aromatic hydrocarbon derivative It is a dihydrodiol form of fluoranthene, which is a four-ring polycyclic aromatic hydrocarbon
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,3-Dihydroxy-2,3-dihydrofluoranthene typically involves the dihydroxylation of fluoranthene. This can be achieved using naphthalene dioxygenase from Sphingomonas CHY-1, which exhibits broad substrate specificity towards polycyclic aromatic hydrocarbons. The reaction conditions often involve the use of recombinant Escherichia coli cells overproducing the dioxygenase enzyme .
Industrial Production Methods:
化学反应分析
Types of Reactions: trans-2,3-Dihydroxy-2,3-dihydrofluoranthene undergoes several types of chemical reactions, including:
Oxidation: This compound can be further oxidized to form various hydroxylated products.
Reduction: It can be reduced under specific conditions to yield different dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide, often in the presence of enzymes like dioxygenases.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Products include various hydroxylated fluoranthene derivatives.
Reduction: Products include different dihydrofluoranthene derivatives.
Substitution: Products include fluoranthene derivatives with substituted functional groups.
科学研究应用
Chemistry: trans-2,3-Dihydroxy-2,3-dihydrofluoranthene is used as a model compound to study the dihydroxylation of polycyclic aromatic hydrocarbons. It helps in understanding the enzymatic mechanisms involved in the biotransformation of these compounds .
Biology: In biological research, this compound is used to study the metabolic pathways of polycyclic aromatic hydrocarbons in microorganisms. It serves as a substrate to investigate the enzymatic activities of various dioxygenases .
Industry: In industrial applications, this compound can be used in the bioremediation of contaminated environments. Its role in the microbial degradation of polycyclic aromatic hydrocarbons makes it valuable for environmental cleanup efforts .
作用机制
The mechanism of action of trans-2,3-Dihydroxy-2,3-dihydrofluoranthene involves its interaction with dioxygenase enzymes. These enzymes catalyze the dihydroxylation of fluoranthene, resulting in the formation of the dihydrodiol compound. The molecular targets include the active sites of dioxygenase enzymes, where the substrate binds and undergoes enzymatic transformation .
相似化合物的比较
- cis-2,3-Dihydroxy-2,3-dihydrofluoranthene
- 7,8-Dihydroxy-7,8-dihydrofluoranthene
- 1,2-Dihydroxy-1,2-dihydrofluoranthene
Comparison: trans-2,3-Dihydroxy-2,3-dihydrofluoranthene is unique due to its trans configuration, which affects its chemical reactivity and interaction with enzymes. Compared to its cis counterpart, the trans form may exhibit different stability and reactivity under various conditions.
属性
CAS 编号 |
82911-12-4 |
|---|---|
分子式 |
C16H12O2 |
分子量 |
236.26 g/mol |
IUPAC 名称 |
(2R,3R)-2,3-dihydrofluoranthene-2,3-diol |
InChI |
InChI=1S/C16H12O2/c17-14-8-13-10-5-2-1-4-9(10)11-6-3-7-12(15(11)13)16(14)18/h1-8,14,16-18H/t14-,16-/m1/s1 |
InChI 键 |
WZPSABMMMAFNIT-GDBMZVCRSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C3=C4C2=C[C@H]([C@@H](C4=CC=C3)O)O |
规范 SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC(C(C4=CC=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14420878.png)
![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(propoxymethyl)phenyl]carbamate](/img/structure/B14420879.png)
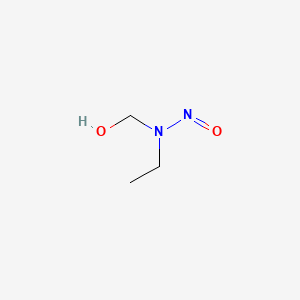
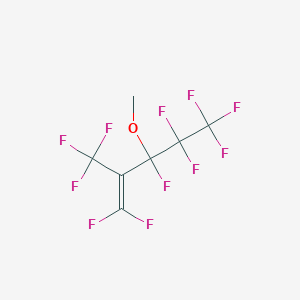
![7-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14420920.png)
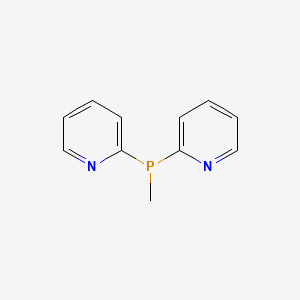
![Benzamide, N-[2-[(ethylamino)sulfonyl]ethyl]-](/img/structure/B14420939.png)

![3-Methyl-6-(thiophen-2-yl)pyrido[3,2-c]pyridazine](/img/structure/B14420946.png)
![3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14420951.png)
![(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)(phenyl)methanone](/img/structure/B14420954.png)
